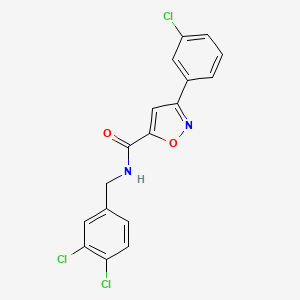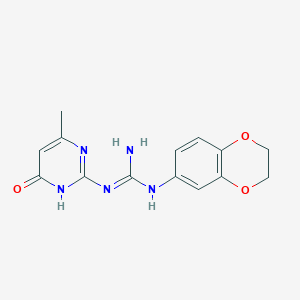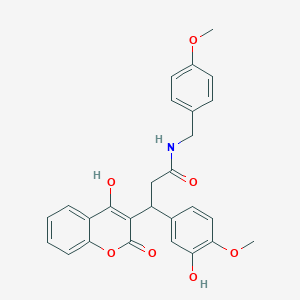
3-(3-Chlorophenyl)-N-(3,4-dichlorobenzyl)-5-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Clorofenil)-N-(3,4-diclorobencil)-5-isoxazolcarboxamida es un compuesto orgánico sintético que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo fenilo clorado, un grupo diclorobencilo y una porción de isoxazolcarboxamida. La presencia de estos grupos funcionales confiere propiedades químicas y biológicas distintivas al compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(3-Clorofenil)-N-(3,4-diclorobencil)-5-isoxazolcarboxamida generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de isoxazol: El anillo de isoxazol se puede sintetizar mediante la ciclación de precursores apropiados en condiciones ácidas o básicas.
Cloración: La cloración de los grupos fenilo y bencilo se logra utilizando agentes clorantes como cloruro de tionilo o pentacloruro de fósforo.
Amidación: El paso final implica el acoplamiento de los intermedios clorados con una amina para formar el enlace carboxamida.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como recristalización y cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(3-Clorofenil)-N-(3,4-diclorobencil)-5-isoxazolcarboxamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en las posiciones cloradas, donde los nucleófilos reemplazan los átomos de cloro.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Metóxido de sodio en metanol.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados sustituidos con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
3-(3-Clorofenil)-N-(3,4-diclorobencil)-5-isoxazolcarboxamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a su estructura química única.
Industria: Utilizado en el desarrollo de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de 3-(3-Clorofenil)-N-(3,4-diclorobencil)-5-isoxazolcarboxamida implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y dianas exactas pueden variar según la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(3-Clorofenil)-N-(3,4-diclorobencil)-5-isoxazolcarboxamida
- 3-(4-Clorofenil)-N-(3,4-diclorobencil)-5-isoxazolcarboxamida
- 3-(3-Clorofenil)-N-(2,4-diclorobencil)-5-isoxazolcarboxamida
Singularidad
La singularidad de 3-(3-Clorofenil)-N-(3,4-diclorobencil)-5-isoxazolcarboxamida radica en su patrón de sustitución específico y la presencia de ambos grupos fenilo y bencilo clorados. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C17H11Cl3N2O2 |
|---|---|
Peso molecular |
381.6 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-N-[(3,4-dichlorophenyl)methyl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C17H11Cl3N2O2/c18-12-3-1-2-11(7-12)15-8-16(24-22-15)17(23)21-9-10-4-5-13(19)14(20)6-10/h1-8H,9H2,(H,21,23) |
Clave InChI |
YPTXSTPRBIHUMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,5R)-2-[4-(pyridin-3-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11049194.png)
![8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11049200.png)


![[2-(3-Methoxyphenyl)-4-oxo-3H-pyrimidin-5-yl]acetic acid](/img/structure/B11049211.png)
![4-methyl-9,15-dioxa-3,5,8,10,12,14,16-heptazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2(6),3,7,10,13-hexaene](/img/structure/B11049219.png)
![Ethyl 5-{1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[(3-ethoxy-4-methoxybenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11049230.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylpropanamide](/img/structure/B11049240.png)

![1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea](/img/structure/B11049255.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049265.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylpropanamide](/img/structure/B11049275.png)
![(2E)-2-methyl-3-[(4-methylphenyl)sulfonyl]prop-2-enoic acid](/img/structure/B11049284.png)
